molecular formula C18H17FN2O2 B2814477 3-cyano-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide CAS No. 1797558-40-7

3-cyano-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide

Cat. No. B2814477
CAS RN: 1797558-40-7
M. Wt: 312.344
InChI Key: WOWSGPNVASQWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyano-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been researched extensively for its potential in treating various types of cancer.

Scientific Research Applications

  • Allosteric Modulation of Metabotropic Glutamate Receptor

    A related compound, CDPPB, which shares structural similarities with 3-cyano-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide, has been identified as a positive allosteric modulator of the metabotropic glutamate receptor (mGluR5) in rat cortical astrocytes. This suggests potential applications in exploring neurotransmitter systems and brain function (de Paulis et al., 2006).

  • Sensing of Fluoride Anions

    N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, structurally related to the compound , have been developed for colorimetric sensing of fluoride anions. These derivatives exhibit a color change in response to fluoride anions, indicating their utility in chemical sensing applications (Younes et al., 2020).

  • Mechanofluorochromic Properties

    Derivatives of 3-aryl-2-cyano acrylamide, similar to the compound of interest, demonstrate distinct optical properties due to their face-to-face stacking mode. This property is significant for materials science, particularly in the development of optical materials and sensors (Qing‐bao Song et al., 2015).

  • Structural Analysis and Binding Properties

    Studies on analogs of this compound provide insights into molecular structures, hydrogen bonding networks, and planarity, which are crucial for understanding their interactions with biological targets, such as enzymes or receptors (Ghosh et al., 1999).

  • Potential for Antimicrobial Activity

    Some acylthiourea derivatives, which include elements structurally similar to this compound, have been investigated for their interaction with bacterial cells. This suggests potential applications in developing new antimicrobial agents (Limban et al., 2011).

properties

IUPAC Name

3-cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2/c1-18(23-2,15-8-3-4-9-16(15)19)12-21-17(22)14-7-5-6-13(10-14)11-20/h3-10H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWSGPNVASQWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC(=C1)C#N)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.